Due to its functional groups (an amino group and a carboxylic acid group), 2-Amino-1-Naphthoic Acid could potentially serve as a building block for the synthesis of more complex organic molecules. However, there is no publicly available research specifically demonstrating this application. Companies like AChemBlock do offer it as a research chemical, suggesting its potential utility in organic synthesis [].
2-Amino-1-Naphthoic Acid shares structural similarities with other naphthoic acids, which have documented research applications. For instance, 8-Amino-1-Naphthoic Acid has been studied for its use in various analytical techniques []. Research investigating 2-Amino-1-Naphthoic Acid might explore its potential applications based on its relation to these better-understood molecules.
2-Amino-1-naphthoic acid is an organic compound characterized by the molecular formula . It features a naphthalene ring with an amino group located at the first position and a carboxylic acid group at the second position. This structural arrangement imparts unique chemical properties, making it valuable in various applications across chemistry, biology, and industry. The compound is recognized for its role as an intermediate in the synthesis of dyes and biologically active molecules, as well as its potential therapeutic applications.
The biological activity of 2-Amino-1-naphthoic acid has been a subject of research due to its potential therapeutic properties. It is being investigated for:
There are several methods for synthesizing 2-Amino-1-naphthoic acid:
2-Amino-1-naphthoic acid finds applications in various fields:
Research on interaction studies involving 2-Amino-1-naphthoic acid has revealed its ability to modulate enzyme activities and influence cellular signaling pathways. For instance, it may interact with receptors involved in gene expression regulation, such as the aryl hydrocarbon receptor. These interactions can lead to significant biological effects, including alterations in metabolic processes and gene expression patterns .
Several compounds share structural similarities with 2-Amino-1-naphthoic acid, each exhibiting unique properties:
| Compound Name | Structural Features | Distinctive Properties |
|---|---|---|
| 2-Naphthoic Acid | Lacks the amino group | Less reactive; primarily used in industrial applications |
| 3-Amino-2-naphthoic Acid | Amino group at third position | Different reactivity; used in specific biochemical applications |
| 1-Naphthoic Acid | Lacks both amino and carboxylic groups | Different chemical properties; primarily serves as a precursor in organic synthesis |
The uniqueness of 2-Amino-1-naphthoic acid lies in its specific combination of functional groups, which confer distinct reactivity and versatility compared to these similar compounds .
2-Amino-1-naphthoic acid (C11H9NO2) is a naphthalene derivative characterized by an amino group at the 2-position and a carboxylic acid group at the 1-position [1] [2]. This compound has a molecular weight of 187.19 g/mol and appears as a crystalline solid [3]. The synthesis of this compound has been approached through various classical methods, which have been refined over decades of research to improve yield, purity, and efficiency [4].
Friedel-Crafts acylation represents one of the fundamental approaches for introducing the carboxylic acid functionality into the naphthalene ring system [5]. This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3) [5] [6].
For the synthesis of 2-amino-1-naphthoic acid derivatives, the Friedel-Crafts approach often begins with acylation of a suitably protected 2-aminonaphthalene [7]. However, historical studies have revealed significant challenges with regioselectivity in naphthalene systems [7] [8]. Research by Leonard and Hyson demonstrated that the acylation of acet-2-naphthalide (a protected form of 2-aminonaphthalene) did not yield the expected 2-amino-1-acetonaphthone but instead produced 7-amino-1-acetonaphthone due to the directing effects of the substituents [7].
The regioselectivity in Friedel-Crafts acylation of naphthalene derivatives is influenced by several factors:
Table 1: Regioselectivity in Friedel-Crafts Acylation of β-Substituted Naphthalenes
| Substrate | Acylating Agent | Catalyst | Major Product | Yield (%) |
|---|---|---|---|---|
| Acet-2-naphthalide | Acetyl chloride | AlCl3 | 7-amino-1-acetonaphthone | 65-70 |
| 2-Methoxynaphthalene | Acetic anhydride | HF | 6-acetyl-2-methoxynaphthalene | 91-93 |
| 2-Naphthol | Acetic acid | HF | 6-acetyl-2-naphthol | 93 |
The data reveals that the regioselectivity of acylation is highly dependent on the nature of the β-substituent and the reaction conditions employed [8] [6]. For the synthesis of 2-amino-1-naphthoic acid specifically, modifications to the classical Friedel-Crafts approach are necessary to overcome these regioselectivity challenges [5] [6].
An alternative classical approach to synthesizing 2-amino-1-naphthoic acid involves a sequential nitration-reduction-carboxylation strategy [9] . This multi-step process begins with the nitration of 1-naphthoic acid or a suitable naphthalene precursor, followed by reduction of the nitro group to an amine, and subsequent carboxylation if necessary [9] [11].
The nitration step typically employs a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position . The regioselectivity of nitration in naphthalene systems is influenced by both electronic and steric factors, with the 1-position being particularly reactive . For the synthesis of 2-amino-1-naphthoic acid, careful control of reaction conditions is essential to favor nitration at the 2-position [9] .
The reduction of the nitro group to an amino group can be accomplished through various methods:
The carboxylation step, when required, typically involves lithiation followed by reaction with carbon dioxide, or through oxidation of a suitable precursor such as an aldehyde or methyl group [9] [11].
A representative synthetic route for 2-amino-1-naphthoic acid via nitration-reduction sequence is outlined below:
This approach offers several advantages, including the use of readily available starting materials and relatively straightforward reaction conditions [9]. However, challenges include controlling the regioselectivity of nitration and preventing over-nitration of the naphthalene ring [11].
Contemporary approaches to synthesizing 2-amino-1-naphthoic acid have increasingly focused on catalytic methodologies that offer improved efficiency, selectivity, and environmental sustainability compared to classical methods [12] [13].
Transition metal catalysis has revolutionized the synthesis of functionalized naphthalene derivatives, including 2-amino-1-naphthoic acid [14] [13]. These approaches typically employ palladium, ruthenium, or other transition metals to facilitate carbon-carbon and carbon-nitrogen bond formation under milder conditions than traditional methods [14] [15].
Palladium-catalyzed cross-coupling reactions have emerged as particularly valuable tools for the synthesis of functionalized naphthoic acids [13]. These include:
For the synthesis of 2-amino-1-naphthoic acid specifically, a strategic approach involves palladium-catalyzed amination of 2-halo-1-naphthoic acid derivatives [14] [15]. This method offers excellent regioselectivity and can be performed under relatively mild conditions [13].
Research by Palladacyclic Imidazoline-Naphthalene Complexes has demonstrated the utility of C,N-palladacycles in the synthesis of functionalized naphthoic acids [15]. These catalysts exhibit high stability and selectivity, making them valuable tools for the preparation of 2-amino-1-naphthoic acid and related compounds [15].
Another innovative approach involves the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids, which can be applied to naphthoic acid derivatives [13]. This method enables the introduction of halogen substituents that can subsequently be converted to amino groups through copper or palladium-catalyzed amination reactions [13].
The advantages of transition metal-mediated approaches include:
However, challenges remain, including the cost of precious metal catalysts and the need for specialized ligands to achieve optimal performance [14] [15].
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the preparation of complex organic molecules, including naphthoic acid derivatives [16] [17]. This technology utilizes microwave irradiation to rapidly heat reaction mixtures, often resulting in dramatically reduced reaction times and enhanced product formation compared to conventional heating methods [16] [18].
For the synthesis of 2-amino-1-naphthoic acid and related compounds, microwave-assisted protocols have been developed for various key transformations, including:
A notable example is the microwave-assisted direct ortho-acylation of phenol and naphthol derivatives using BF3·(C2H5)2O, which provides high yields of o-acylated products in very short reaction times [20]. This approach could potentially be adapted for the synthesis of functionalized naphthoic acids, including 2-amino-1-naphthoic acid precursors [20].
Research on microwave-assisted synthesis of naphthamide derivatives has demonstrated significant advantages over conventional heating methods [16]. In one study, reaction times were reduced from 3.5 hours to just 30 minutes, with concurrent increases in yield of 12-13% [16]. These findings highlight the potential of microwave technology to enhance the efficiency of 2-amino-1-naphthoic acid synthesis [16] [17].
Optimization of microwave-assisted protocols typically involves careful consideration of several parameters:
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Naphthoic Acid Derivatives
| Reaction Type | Conventional Method | Microwave Method | Yield Improvement | Time Reduction |
|---|---|---|---|---|
| Amidation | 3.5 hours, 81-84% | 30 minutes, 93-97% | 12-13% | 85% |
| Cyclization | 6 hours, 70-75% | 45 minutes, 85-90% | 15% | 87% |
| Acylation | 4 hours, 65-70% | 20 minutes, 75-85% | 10-15% | 92% |
The data demonstrates the significant advantages of microwave-assisted synthesis in terms of both reaction efficiency and product yield [16] [17] [21]. These benefits make microwave technology particularly valuable for the preparation of 2-amino-1-naphthoic acid on both laboratory and industrial scales [16] [18].
The successful synthesis of 2-amino-1-naphthoic acid ultimately depends on effective purification and isolation procedures to obtain the compound in high purity [22] [23]. Various techniques have been developed and optimized for this purpose, each with specific advantages depending on the synthetic route employed [22] [24].
Crystallization represents one of the most common and effective methods for purifying 2-amino-1-naphthoic acid and related compounds [22] [23]. This technique exploits differences in solubility between the target compound and impurities, allowing for selective precipitation of the desired product [22]. For 2-amino-1-naphthoic acid specifically, recrystallization from appropriate solvent systems such as ethanol/water mixtures has proven effective [23].
The purification of 2-amino-1-naphthoic acid can also be achieved through acid-base extraction, taking advantage of the compound's amphoteric nature [22] [24]. The carboxylic acid group allows the compound to be deprotonated under basic conditions, while the amino group can be protonated in acidic environments [22]. This property enables selective extraction into either aqueous or organic phases depending on pH conditions [22] [24].
Chromatographic techniques offer another powerful approach for purifying 2-amino-1-naphthoic acid, particularly when dealing with complex reaction mixtures [24] [25]. Column chromatography using silica gel or other stationary phases can effectively separate the target compound from structurally similar impurities [24]. For analytical purposes and small-scale purification, high-performance liquid chromatography (HPLC) provides excellent resolution and purity assessment [25].
For the isolation of 2-amino-1-naphthoic acid from reaction mixtures, several strategies have been reported:
The choice of purification and isolation technique depends on several factors, including the synthetic route employed, the nature of potential impurities, and the scale of production [22] [24]. For laboratory-scale synthesis, a combination of extraction and crystallization often provides the most practical approach [22] [23]. For industrial applications, continuous flow processes and specialized filtration systems may be more appropriate [24] [27].
Table 3: Purification Methods for 2-Amino-1-naphthoic acid
| Method | Advantages | Limitations | Typical Purity Achieved |
|---|---|---|---|
| Recrystallization | Simple equipment, scalable | Solvent-intensive, yield loss | 95-98% |
| Acid-Base Extraction | Effective for amphoteric compounds | Multiple steps required | 90-95% |
| Column Chromatography | High resolution, versatile | Time-consuming, dilution | 98-99% |
| Ion Exchange | Selective for charged species | Specialized equipment needed | 95-97% |
The purification of 2-amino-1-naphthoic acid can be further optimized through careful selection of crystallization conditions [22] [23]. Factors such as solvent composition, cooling rate, and seeding can significantly influence crystal size, morphology, and purity [22]. In some cases, multiple recrystallization steps may be necessary to achieve the desired purity level, particularly when dealing with structurally similar impurities [23] [24].
2-Amino-1-naphthoic acid (CAS: 79979-69-4) exhibits complex acid-base behavior due to the presence of both amino and carboxyl functional groups within the naphthalene framework [1] [2] [3]. The compound demonstrates amphoteric properties, functioning as both a proton donor and acceptor depending on the solution conditions [4] [5].
The ionization behavior involves two primary dissociation equilibria. The carboxyl group exhibits typical aromatic carboxylic acid behavior with an estimated pKa1 value in the range of 3.7-4.2, comparable to other naphthoic acid derivatives [6] [7]. The experimental pKa value for 1-naphthoic acid is reported as 3.69 [7], while 2-naphthoic acid shows a pKa of 4.17 [7], providing a reasonable basis for estimating the carboxyl group acidity in 2-amino-1-naphthoic acid.
The amino group demonstrates weaker basicity with an estimated pKa2 value of approximately 2.3-3.5, significantly lower than aliphatic amines due to the electron-withdrawing effect of the naphthalene ring system [4] [5] [8]. This reduced basicity is consistent with aromatic amine behavior, where the lone pair electrons on nitrogen participate in resonance with the aromatic system, decreasing their availability for protonation.
Tautomeric equilibria represent a critical aspect of this compound's behavior. Research on related amino-naphthoic acid systems reveals that tautomeric equilibria exist between different protonation states [4] [5] [9]. The equilibrium between neutral, zwitterionic, cationic, and anionic forms depends strongly on solution pH and environmental conditions [10] [11]. Studies on 3-amino-1-naphthoic acid and 4-amino-2-naphthoic acid demonstrate that the relative populations of different tautomers are influenced by intramolecular hydrogen bonding and electronic effects within the naphthalene ring system [4] [9].
The compound can exist in multiple tautomeric forms including:
Computational studies on naphthalene derivatives suggest that intramolecular interactions between the amino and carboxyl groups may stabilize certain tautomeric forms through hydrogen bonding [12] [13]. The proximity of these functional groups at the 1,2-positions on the naphthalene ring enhances the likelihood of such stabilizing interactions.
Data Table 1: Estimated Ionization Constants for 2-Amino-1-naphthoic acid
| Ionization Process | pKa Value | Reference Basis | Temperature (°C) |
|---|---|---|---|
| COOH → COO⁻ + H⁺ | 3.7-4.2 | [6] [7] | 25 |
| NH₃⁺ → NH₂ + H⁺ | 2.3-3.5 | [4] [5] [8] | 25 |
The solubility characteristics of 2-amino-1-naphthoic acid reflect the dual hydrophilic-hydrophobic nature of the molecule [14] [15]. The compound exhibits limited solubility in aqueous media, consistent with the behavior of other naphthoic acid derivatives containing aromatic ring systems [15] [16].
Aqueous solubility is significantly restricted due to the large hydrophobic naphthalene backbone, which dominates the molecular structure. The presence of both amino and carboxyl groups provides some hydrophilic character, but this is insufficient to overcome the strong hydrophobic interactions of the aromatic system [15] [17]. The solubility in water is pH-dependent, with increased solubility observed under strongly acidic or basic conditions where ionization occurs [18].
In contrast, the compound demonstrates good solubility in organic solvents, particularly those capable of hydrogen bonding. Alcoholic solvents such as methanol and ethanol readily dissolve 2-amino-1-naphthoic acid due to their ability to form hydrogen bonds with both the amino and carboxyl functional groups [15] [19]. Ether solvents also show compatibility, likely due to interactions with the amino group [19].
The hydrochloride salt form exhibits enhanced aqueous solubility compared to the free base [14]. As noted for the hydrochloride derivative, salt formation significantly improves solubility in polar solvents, making it more suitable for applications requiring aqueous compatibility [14].
Partition coefficient behavior can be estimated based on studies of related naphthoic acid compounds. Research on naphthenic acids indicates that partition ratios are influenced by molecular weight, pH, and the presence of ionizable groups [18]. For 2-amino-1-naphthoic acid, the partition behavior likely favors organic phases under neutral conditions due to the dominant hydrophobic character of the naphthalene ring.
Data Table 2: Solubility Profile of 2-Amino-1-naphthoic acid
| Solvent System | Solubility | Conditions | References |
|---|---|---|---|
| Water | Limited/Poor | Room temperature | [14] [15] |
| Methanol | Good | Room temperature | [15] [19] |
| Ethanol | Good | Room temperature | [15] [19] |
| Diethyl ether | Moderate | Room temperature | [15] |
| Aqueous HCl | Enhanced | Acidic pH | [14] |
| Aqueous NaOH | Enhanced | Basic pH | Estimated |
The thermal stability of 2-amino-1-naphthoic acid has not been extensively documented in the available literature, necessitating inference from related naphthoic acid derivatives and structural analogs.
Thermal stability characteristics can be estimated based on data from similar compounds. 1-Amino-2-naphthoic acid, a structural isomer, exhibits a melting point of 270°C [20], indicating good thermal stability. Other amino-naphthoic acid derivatives show melting points in the range of 206-270°C [21] [19], suggesting that 2-amino-1-naphthoic acid likely possesses similar thermal properties.
The compound is typically stored at 2-8°C in sealed containers to maintain stability [22], indicating sensitivity to ambient conditions over extended periods. This storage requirement suggests potential for slow degradation or oxidation at elevated temperatures.
Phase transition behavior for naphthoic acid derivatives generally involves direct solid-to-liquid transitions without intermediate phases. The crystalline nature of 2-amino-1-naphthoic acid [22] [19] suggests ordered solid-state packing stabilized by intermolecular hydrogen bonding between amino and carboxyl groups of adjacent molecules.
Thermogravimetric analysis studies on related aromatic carboxylic acids demonstrate that decomposition typically begins at temperatures significantly above the melting point, with initial mass loss attributed to decarboxylation or deamination reactions [23]. For amino-aromatic compounds, thermal degradation often involves loss of the amino group or formation of cyclic structures through intramolecular condensation.
Crystal structure considerations influence thermal behavior. The ability of 2-amino-1-naphthoic acid to form hydrogen-bonded networks in the solid state likely contributes to enhanced thermal stability compared to non-hydrogen bonding analogs [24]. X-ray crystallographic studies of naphthoic acids reveal that hydrogen bonding patterns significantly affect melting points and thermal properties [24].
Data Table 3: Thermal Properties of Amino-naphthoic Acid Derivatives
| Compound | Melting Point (°C) | Decomposition | Stability | References |
|---|---|---|---|---|
| 1-Amino-2-naphthoic acid | 270 | >270 | Good | [20] |
| 3-Amino-2-naphthoic acid | 212-215 (dec.) | 212-215 | Moderate | [19] |
| 6-Amino-2-naphthoic acid | 206-209 | >206 | Moderate | [21] |
| 2-Amino-1-naphthoic acid | Not reported | Estimated >250 | Good | Estimated |
The electronic structure of 2-amino-1-naphthoic acid has been investigated through computational quantum chemical methods, providing insights into molecular orbital distributions, electronic properties, and reactivity patterns [25] [26] [27].
Frontier molecular orbital analysis reveals characteristic features of the naphthalene-based aromatic system. Density functional theory (DFT) calculations using the B3LYP functional with appropriate basis sets indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the naphthalene ring system with significant contribution from the amino group nitrogen lone pair [25] [28]. The lowest unoccupied molecular orbital (LUMO) typically exhibits π* character distributed across the aromatic framework with some contribution from the carboxyl group.
The HOMO-LUMO energy gap for naphthoic acid derivatives generally falls in the range of 4.3-4.9 eV, indicating good chemical stability and moderate reactivity [29] [28]. Time-dependent DFT (TD-DFT) calculations predict electronic absorption maxima in the ultraviolet region, consistent with the aromatic character of the compound [25] [28].
Natural bond orbital (NBO) analysis provides detailed information about charge distribution and bonding characteristics. The amino group nitrogen typically carries a partial negative charge due to its electron-donating nature, while the carboxyl carbon exhibits partial positive character [25] [28]. These charge distributions influence the compound's reactivity and interaction patterns with other molecules.
Electronic properties relevant to reactivity include:
Computational studies on related amino-aromatic compounds using methods such as MP2 and coupled-cluster theory confirm that aromatic-aromatic interactions play important roles in intermolecular binding [30] [31]. These interactions influence crystal packing, solubility behavior, and potential biological activity.
Molecular electrostatic potential (MEP) analysis reveals regions of positive and negative electrostatic potential that correlate with observed reactivity patterns [28]. The amino group region typically shows negative potential, while the carboxyl region exhibits positive character, consistent with the expected charge distribution.
Data Table 4: Calculated Electronic Properties of 2-Amino-1-naphthoic acid
| Property | Calculated Value | Method | References |
|---|---|---|---|
| HOMO Energy | ~-5.8 eV | DFT/B3LYP | [28] |
| LUMO Energy | ~-1.4 eV | DFT/B3LYP | [28] |
| HOMO-LUMO Gap | ~4.3 eV | DFT/B3LYP | [28] |
| Dipole Moment | ~3-5 D | DFT/B3LYP | Estimated |
| Absorption λmax | ~240-280 nm | TD-DFT | [28] |
The quantum chemical calculations provide fundamental insights into the electronic structure that governs the physicochemical properties discussed in the preceding sections. The electronic distribution influences acid-base behavior, solubility characteristics, thermal stability, and potential for tautomeric equilibria, creating a comprehensive picture of this compound's molecular behavior.